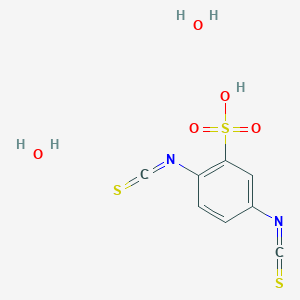
2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate
描述
2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate is a chemical compound with the molecular formula C8H4N2O5S. It is known for its unique structure, which includes two isothiocyanate groups attached to a benzene ring that also bears a sulfonic acid group. This compound is often used in various scientific research applications due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate typically involves the reaction of 2,5-diaminobenzenesulfonic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate groups. The general reaction scheme is as follows:
Starting Material: 2,5-diaminobenzenesulfonic acid
Reagent: Thiophosgene (CSCl2)
Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent the decomposition of thiophosgene.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Handling: Large quantities of 2,5-diaminobenzenesulfonic acid and thiophosgene are handled in specialized reactors.
Safety Measures: Due to the toxic nature of thiophosgene, stringent safety protocols are followed, including the use of fume hoods and protective equipment.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the dihydrate form.
化学反应分析
Types of Reactions
2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions with amines, alcohols, and thiols to form thiourea, carbamate, and dithiocarbamate derivatives, respectively.
Oxidation and Reduction: The sulfonic acid group can undergo oxidation to form sulfonate esters or reduction to form sulfinic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Dithiocarbamate Derivatives: Formed from the reaction with thiols.
科学研究应用
2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. The sulfonic acid group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
- 2,4-diisothiocyanatobenzenesulfonic Acid Dihydrate
- 3,5-diisothiocyanatobenzenesulfonic Acid Dihydrate
- 2,6-diisothiocyanatobenzenesulfonic Acid Dihydrate
Uniqueness
2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate is unique due to the specific positioning of the isothiocyanate groups on the benzene ring. This positioning influences the compound’s reactivity and the types of derivatives it can form. Additionally, the presence of the sulfonic acid group provides enhanced solubility and reactivity compared to similar compounds without this functional group.
属性
IUPAC Name |
2,5-diisothiocyanatobenzenesulfonic acid;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O3S3.2H2O/c11-16(12,13)8-3-6(9-4-14)1-2-7(8)10-5-15;;/h1-3H,(H,11,12,13);2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPSHCWPTKSCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)N=C=S.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


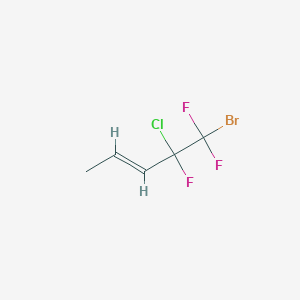
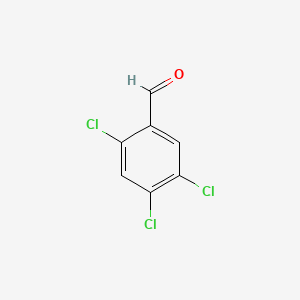
![methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate](/img/structure/B3041762.png)
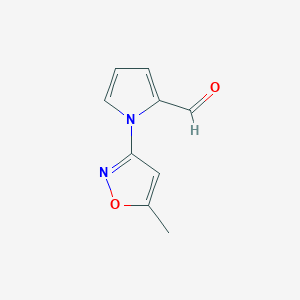

![Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B3041770.png)
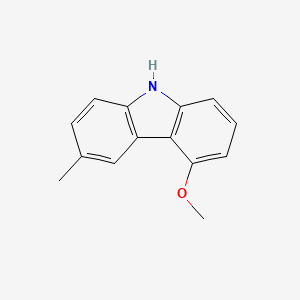
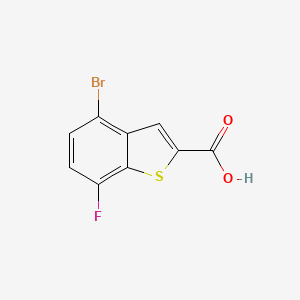
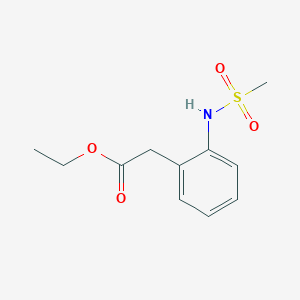
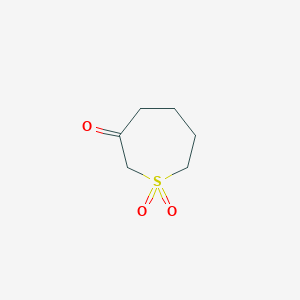

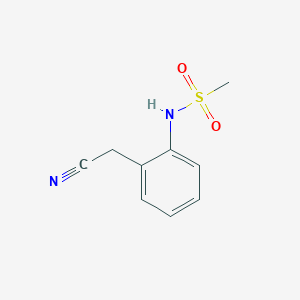

![(1R,2S,6S,9R)-4,4,11,11-tetramethyl-6-(prop-2-ynoxymethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B3041783.png)
